molecular formula C18H22O8S2 B147106 (-)-1 4-Di-o-tosyl-L-threitol CAS No. 57495-46-2

(-)-1 4-Di-o-tosyl-L-threitol

Cat. No. B147106
CAS RN: 57495-46-2
M. Wt: 430.5 g/mol
InChI Key: FOQGPMGPNUYCOK-ROUUACIJSA-N
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Description

(-)-1 4-Di-o-tosyl-L-threitol, abbreviated as DT-L-T, is a chiral compound with a molecular weight of 336.37 g/mol. It is a common intermediate in the synthesis of other compounds and is used in a variety of scientific research applications. DT-L-T is a white crystalline solid, soluble in water and ethanol, and is stable in the presence of moisture and light.

Scientific Research Applications

1. Bio-based Polyesters and Copolyesters

Lavilla et al. (2014) studied the preparation of bio-based polyesters using 2,3-O-Methylene-L-threitol, a derivative of naturally occurring tartaric acid. They explored its application in partially bio-based poly(butylene terephthalate) (PBT) copolyesters, examining thermal stabilities and crystallization properties, providing insights into the use of such compounds in material science (Lavilla et al., 2014).

2. Fermentation Processes for Threitol Production

Chi et al. (2019) demonstrated the efficient biosynthesis of D-threitol, a diastereoisomer of erythritol, from glucose via fermentation processes using an engineered strain of Yarrowia lipolytica. This study highlights the potential for microbial fermentation to produce threitol for applications in food, pharmaceutical, and medicine (Chi et al., 2019).

3. Synthesis of Functionalized Phospholane and Phosphorinane Oxides

Hanaya et al. (2006) explored the synthesis of functionalized phospholane and phosphorinane oxides from 1,4-di-O-mesyl L-threitol, demonstrating its application in creating complex organic compounds which could have implications in various chemical synthesis processes (Hanaya et al., 2006).

4. Dithiothreitol (DTT) as a Reducing Agent

Lukesh et al. (2012) discussed the use of Dithiothreitol (DTT), a derivative of L-threitol, as a standard reagent for reducing disulfide bonds in biological molecules, highlighting its importance in biochemistry and molecular biology (Lukesh et al., 2012).

5. Hyperbranched Carbohydrate Polymer Synthesis

Imai et al. (2004) researched the polymerization of 1,4-anhydro-L-threitol to produce hyperbranched carbohydrate polymers. This study provides insights into the potential applications of L-threitol derivatives in polymer science (Imai et al., 2004).

Safety And Hazards

There is limited safety information about this compound. Use and handling should be in accordance with relevant laboratory practices and take effective personal protective measures, such as wearing appropriate protective gloves, eye protection, and chemical protective clothing .

properties

IUPAC Name

[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQGPMGPNUYCOK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1 4-Di-o-tosyl-L-threitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HF Chow, CC Mak - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Optically active, homochiral dendrimers of both the zeroth generation 1 and first generation 2 have been synthesized from (2R, 3R)-tartaric acid and phloroglucinol by an iterative, …
Number of citations: 35 pubs.rsc.org
T Yamagishi, M Yatagai, H Hatakeyama… - Bulletin of the Chemical …, 1984 - journal.csj.jp
(−)-DIOP was modified in two ways: i), Introduction of a large aromatic substituent at the dioxolane ring of (−)-DIOP and ii), replacement of one diphenylphosphino group by …
Number of citations: 32 www.journal.csj.jp
M Yatagai, M Zama, T Yamagishi… - Bulletin of the Chemical …, 1984 - journal.csj.jp
New chiral diphosphinites were prepared starting from (+)-diethyl tartrate. The asymmetric hydrogenation of dehydroamino acids, itaconic acid and dehydrodipeptides was studied …
Number of citations: 26 www.journal.csj.jp
M Yatagai, T Yamagishi, M Hida - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
In the hydrogenation of dehydrodipeptides, the effect of chiral center of the substrate ((S) or (R)) on the asymmetric induction was examined using the catalysts of Rh(I)–chiral …
Number of citations: 23 www.journal.csj.jp
A Blum, WE Diederich - Current Organic Synthesis, 2009 - ingentaconnect.com
Chiral 3,4-difunctionalized pyrrolidines, which can be derived from L-(+)- and D-(-)-tartaric acids, are useful and versatile building blocks in total synthesis, catalyst preparation as well …
Number of citations: 18 www.ingentaconnect.com

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